molecular formula C9H10N2O B1604140 4-ethoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-57-1

4-ethoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1604140
M. Wt: 162.19 g/mol
InChI Key: KRYAWEHDTJSEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-1H-pyrrolo[2,3-b]pyridine, also known as 4E-PP, is a heterocyclic compound and a derivative of pyrrolo[2,3-b]pyridine. It has a wide range of applications in scientific research, including in medicinal chemistry, organic synthesis, and drug discovery. 4E-PP has been found to possess various biochemical and physiological effects, as well as some advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Pharmaceutical Research

    • Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential analgesic and sedative effects .
    • The research involved the synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity .
    • The analgesic activity of the new compounds was confirmed in the “hot plate” test and in the “writhing” test .
    • All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
    • In addition, all of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
  • Antidiabetic Research

    • Some compounds containing the pyrrolo[3,4-c]pyridine scaffold have shown efficacy in reducing blood glucose .
    • These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Cancer Research

    • A specific derivative, referred to as “4h”, has been studied for its potential to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
    • In vitro, “4h” significantly inhibited the migration and invasion of 4T1 cells .
    • Furthermore, “4h” with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
  • Antiviral Research

    • Pyridine-containing compounds, which include “4-ethoxy-1H-pyrrolo[2,3-b]pyridine”, have shown increasing importance for medicinal application as antiviral agents .
    • This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
  • Anticholinesterase Activities

    • Pyridine-containing compounds have also been studied for their potential anticholinesterase activities .
    • These compounds could be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
  • Antimalarial Research

    • Pyridine-containing compounds have been studied for their potential antimalarial effects .
    • These compounds could be used in the treatment and prevention of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
  • Antiviral Research

    • Pyridine-containing compounds, which include “4-ethoxy-1H-pyrrolo[2,3-b]pyridine”, have shown increasing importance for medicinal application as antiviral agents .
    • This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
  • Anticholinesterase Activities

    • Pyridine-containing compounds have also been studied for their potential anticholinesterase activities .
    • These compounds could be used in the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine .
  • Antimalarial Research

    • Pyridine-containing compounds have been studied for their potential antimalarial effects .
    • These compounds could be used in the treatment and prevention of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
  • Antimicrobial Research

    • Pyridine-containing compounds have been studied for their potential antimicrobial effects .
    • These compounds could be used in the treatment and prevention of various bacterial and fungal infections .
  • Antidiabetic Research

    • Some compounds containing the pyrrolo[3,4-c]pyridine scaffold have shown efficacy in reducing blood glucose .
    • These compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Cancer Research

    • A specific derivative, referred to as “4h”, has been studied for its potential to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
    • In vitro, “4h” significantly inhibited the migration and invasion of 4T1 cells .
    • Furthermore, “4h” with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .

properties

IUPAC Name

4-ethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-4-6-11-9-7(8)3-5-10-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYAWEHDTJSEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647355
Record name 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

1011711-57-1
Record name 4-Ethoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Echalier, K Bettayeb, Y Ferandin… - Journal of medicinal …, 2008 - ACS Publications
We report the synthesis and biological characterization of 3-(pyrimidin-4-yl)-7-azaindoles (meriolins), a chemical hybrid between the natural products meridianins and variolins, derived …
Number of citations: 169 pubs.acs.org

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